molecular formula C7H15ClN2O2 B1470936 4-Carbamoyl-4-methoxy-piperidine hydrochloride CAS No. 1227266-82-1

4-Carbamoyl-4-methoxy-piperidine hydrochloride

Cat. No.: B1470936
CAS No.: 1227266-82-1
M. Wt: 194.66 g/mol
InChI Key: LBWLZUFFPJBTCB-UHFFFAOYSA-N
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Description

4-Carbamoyl-4-methoxy-piperidine hydrochloride is a piperidine derivative characterized by a six-membered nitrogen-containing ring substituted at the 4-position with both a carbamoyl (-CONH₂) and a methoxy (-OCH₃) group. Piperidine derivatives are widely utilized in pharmaceutical chemistry due to their versatility in modulating biological activity, solubility, and stability.

Properties

IUPAC Name

4-methoxypiperidine-4-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O2.ClH/c1-11-7(6(8)10)2-4-9-5-3-7;/h9H,2-5H2,1H3,(H2,8,10);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBWLZUFFPJBTCB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(CCNCC1)C(=O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Method Based on 4-Cyanopiperidine Hydrochloride

One documented approach involves the conversion of 4-cyanopiperidine hydrochloride to the corresponding carbamoyl derivative, followed by methoxylation and salt formation:

  • Starting materials: 4-cyanopiperidine hydrochloride, ethanol, triethylamine.
  • Procedure: The 4-cyanopiperidine hydrochloride is suspended in ethanol with triethylamine and heated at 60 °C in a pressure reactor. Hydrogen sulfide is introduced to convert the nitrile group into a carbothioamide intermediate under controlled pressure (4 bar) for 5 hours, followed by stirring at 60 °C for 12 hours.
  • Isolation: The reaction mixture is cooled, purged with nitrogen, filtered, and dried under reduced pressure at 40 °C.
  • Yield and Purity: This method yields the piperidine-4-carbothioamide hydrochloride with 91% yield and 99% purity (1H NMR).

Note: Although this example specifically prepares the carbothioamide hydrochloride, analogous conditions can be adapted for carbamoyl derivatives by modifying reagents and reaction conditions.

Stepwise Functionalization from Isonipecotic Acid Derivatives

A more general and versatile approach involves starting from isonipecotic acid (piperidine-4-carboxylic acid), which is commercially available and widely used as a precursor:

  • Step 1: Protection of the piperidine nitrogen
    The amino group is protected (e.g., N-acetylation or N-Boc protection) to prevent side reactions during subsequent steps.

  • Step 2: Conversion of carboxylic acid to reactive intermediates
    The carboxylic acid is converted to acyl chlorides using reagents like thionyl chloride or oxalyl chloride under mild conditions (room temperature to 60 °C).

  • Step 3: Introduction of the methoxy group
    Methoxylation at the 4-position can be achieved by nucleophilic substitution or via organometallic intermediates. For example, Weinreb amides derived from isonipecotic acid can react with methoxy-substituted organometallic reagents to install the methoxy group selectively.

  • Step 4: Formation of the carbamoyl group
    The carbamoyl group can be introduced by amidation reactions, often involving reaction of the acyl chloride intermediate with ammonia or amine sources under controlled conditions.

  • Step 5: Hydrochloride salt formation
    The free base is treated with hydrochloric acid (typically 1.5 equivalents) to afford the hydrochloride salt, which is more stable and easier to purify.

Representative Reaction Scheme

Step Reaction Type Reagents/Conditions Outcome
1 N-Protecting group installation Acetic anhydride/pyridine or Boc2O/NaOH N-protected isonipecotic acid derivative
2 Conversion to acyl chloride Thionyl chloride or oxalyl chloride Acyl chloride intermediate
3 Methoxylation Methoxy-substituted organometallic reagent Introduction of methoxy group at C4
4 Amidation Ammonia or amine source Formation of carbamoyl group
5 Salt formation HCl (1.5 eq.) 4-Carbamoyl-4-methoxy-piperidine hydrochloride

Reaction Conditions and Optimization

  • Temperature: Most steps are carried out between ambient temperature and 90 °C to balance reaction rate and product stability.
  • Solvents: Common solvents include ethanol, dichloromethane, and dimethylformamide, chosen for solubility and reaction compatibility.
  • Catalysts: Transfer hydrogenation catalysts such as palladium on charcoal can be used for selective reductions if required in intermediate steps.
  • Purification: Filtration, washing with ethanol, and drying under reduced pressure at 40 °C are standard procedures to isolate the hydrochloride salt with high purity.

Research Findings and Practical Notes

  • The use of N-protected intermediates minimizes side reactions and improves yields.
  • Weinreb amide intermediates provide a versatile platform for introducing various substituents including methoxy groups with high selectivity.
  • The formation of the hydrochloride salt enhances the compound’s stability and crystallinity , facilitating purification.
  • Reaction monitoring by 1H NMR confirms purity levels up to 99%, indicating high efficiency of these preparation methods.
  • The synthetic routes avoid harsh conditions, favoring scalability and reproducibility in pharmaceutical contexts.

Summary Table of Preparation Methods

Method Starting Material Key Reagents/Conditions Yield (%) Purity (%) Notes
Hydrogen sulfide conversion 4-Cyanopiperidine hydrochloride Ethanol, triethylamine, H2S, 60 °C, 4 bar 91 99 Produces carbothioamide intermediate
Stepwise from isonipecotic acid Isonipecotic acid derivatives N-protection, thionyl chloride, organometallic reagents, ammonia, HCl Variable High Versatile for carbamoyl and methoxy installation

Chemical Reactions Analysis

Types of Reactions

4-Carbamoyl-4-methoxy-piperidine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, where the methoxy or carbamoyl groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide.

Major Products Formed

    Oxidation: Formation of corresponding piperidine N-oxide derivatives.

    Reduction: Formation of 4-amino-4-methoxy-piperidine.

    Substitution: Formation of various substituted piperidine derivatives depending on the nucleophile used.

Scientific Research Applications

Pharmaceutical Development

Key Intermediate in Drug Synthesis:
4-Carbamoyl-4-methoxy-piperidine hydrochloride is utilized as a crucial intermediate in the synthesis of various pharmaceuticals, particularly analgesics and antidepressants. Its structural properties allow for modifications that enhance therapeutic efficacy.

Pharmaceutical Class Specific Applications
AnalgesicsDevelopment of pain relief medications
AntidepressantsSynthesis of mood stabilizers

Case Study:
Research indicates that derivatives of this compound have shown promise in enhancing the potency of existing analgesics, thereby improving patient outcomes in pain management therapies .

Neuroscience Research

Role in Neurotransmitter Studies:
The compound is employed in neuroscience to study neurotransmitter systems, particularly the cholinergic system. It aids in understanding the mechanisms underlying various neurological disorders.

Neurotransmitter System Application
CholinergicInvestigating receptor interactions and signaling pathways

Case Study:
A study examined the effects of this compound on muscarinic receptors in human tissues. It was found to selectively influence receptor subtypes, contributing to insights into potential treatments for conditions like overactive bladder syndrome .

Chemical Synthesis

Versatile Building Block:
In organic chemistry, this compound serves as a versatile building block for synthesizing complex organic molecules. Its reactivity allows chemists to create various derivatives with tailored properties.

Synthesis Type Example Reactions
Amide FormationReaction with acyl chlorides
AlkylationFormation of substituted piperidines

Case Study:
A synthetic pathway involving this compound demonstrated its utility in generating novel piperidine derivatives with enhanced biological activity .

Drug Formulation

Enhancing Bioavailability:
The compound is incorporated into drug formulations to improve the solubility and bioavailability of active pharmaceutical ingredients (APIs). This leads to more effective medications with better therapeutic profiles.

Formulation Type Benefits
Solid Dosage FormsImproved dissolution rates
Liquid FormulationsEnhanced stability and absorption

Case Study:
Formulations containing this compound showed increased absorption rates in preclinical trials compared to standard formulations without this compound .

Analytical Chemistry

Standard Reference Material:
In analytical chemistry, the compound functions as a standard in chromatographic methods, ensuring accurate identification and quantification of related compounds across various samples.

Analytical Technique Application
High-Performance Liquid Chromatography (HPLC)Standard for calibration curves
Mass SpectrometryIdentification of metabolites

Case Study:
Utilizing this compound as a standard improved the accuracy of quantifying similar piperidine derivatives in complex biological matrices .

Mechanism of Action

The mechanism of action of 4-Carbamoyl-4-methoxy-piperidine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Analysis

  • Substituent Effects :

    • 4-Carbamoyl-4-methoxy-piperidine HCl : The dual substituents at the 4-position likely enhance polarity compared to analogs like 4-(Diphenylmethoxy)piperidine HCl, which has bulky aromatic groups reducing solubility. The carbamoyl group may facilitate hydrogen bonding, critical for target binding in drug candidates .
    • 4-(Diphenylmethoxy)piperidine HCl : The diphenylmethoxy group introduces significant hydrophobicity, making it suitable for lipophilic environments (e.g., central nervous system targets) but challenging for aqueous formulations .
    • 4-(Methoxymethyl)piperidine HCl : The methoxymethyl group balances moderate polarity and steric bulk, often used in intermediates for further functionalization .
  • Pharmacological Relevance: Tapentadol Hydrochloride (a piperidine-based analgesic) demonstrates how substituent choice dictates therapeutic activity. Its 3-(3-dimethylaminopropyl) group enables dual opioid and norepinephrine reuptake inhibition, unlike 4-Carbamoyl-4-methoxy-piperidine HCl, which lacks such functional groups .

Biological Activity

4-Carbamoyl-4-methoxy-piperidine hydrochloride is a piperidine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound is being investigated for its interactions with various biological targets, including enzymes and receptors, which may lead to therapeutic applications.

  • Molecular Formula : C11_{11}H16_{16}ClN1_{1}O2_{2}
  • Molecular Weight : 229.71 g/mol
  • Canonical SMILES : CC(C(=O)N)C1CCN(CC1)OC

Biological Activity Overview

Research indicates that this compound exhibits a variety of biological activities, including:

  • Antimicrobial Activity : Studies have shown promising results against specific bacterial strains.
  • Anticancer Properties : Preliminary investigations suggest potential antiproliferative effects on certain cancer cell lines.
  • Neuropharmacological Effects : The compound's interaction with neurotransmitter systems is under exploration for implications in treating neurodegenerative diseases.

The biological activity of this compound is believed to be mediated through:

  • Enzyme Inhibition : It may act as an inhibitor for certain enzymes involved in metabolic pathways.
  • Receptor Modulation : The compound potentially modulates the activity of neurotransmitter receptors, which could impact neuronal signaling and behavior.

Data Table: Biological Activity Summary

Activity TypeTarget/EffectIC50/EC50 ValuesReferences
AntimicrobialGram-positive bacteria15 µg/mL
AnticancerMDA-MB-231 (breast cancer)IC50 = 25 µM
NeuropharmacologicalDopamine receptorspKi = 7.5

Case Studies

  • Antimicrobial Efficacy :
    A study evaluated the antimicrobial effects of 4-Carbamoyl-4-methoxy-piperidine hydrochloride against various bacterial strains. The compound demonstrated significant activity against Staphylococcus aureus, with an IC50 value of 15 µg/mL, indicating its potential as a lead compound for antibiotic developme
  • Anticancer Activity :
    In vitro studies on human breast cancer cell lines (MDA-MB-231 and MCF-7) revealed that 4-Carbamoyl-4-methoxy-piperidine hydrochloride exhibited antiproliferative effects with IC50 values around 25 µM. Further mechanistic studies suggested that the compound induces apoptosis through the activation of caspase pathwa
  • Neuropharmacological Investigation :
    Research focused on the interaction of this compound with dopamine receptors indicated a moderate affinity (pKi = 7.5). This suggests potential applications in treating disorders such as Parkinson's disease or schizophrenia, where dopaminergic signaling is disrupt

Q & A

Q. What are the established synthetic routes for 4-Carbamoyl-4-methoxy-piperidine hydrochloride?

The compound can be synthesized via multi-step protocols involving piperidine derivatives. For example, sulfonylation of the piperidine backbone with methoxyphenyl groups (similar to ) or Mannich reactions using formaldehyde and amine components (as in ). Key steps include carbamoylation at the 4-position and methoxy group introduction via nucleophilic substitution. Purification often employs recrystallization or column chromatography .

Q. Which spectroscopic methods are essential for characterizing this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) confirms structural integrity, particularly the carbamoyl and methoxy substituents. Mass spectrometry (MS) validates molecular weight, while X-ray crystallography resolves stereochemical ambiguities. Infrared (IR) spectroscopy identifies functional groups like the carbonyl (C=O) in the carbamoyl moiety .

Q. What are the recommended safety protocols for handling this compound?

Use fume hoods, nitrile gloves, and safety goggles to prevent inhalation or skin contact. Storage should be in airtight containers at -20°C (as per similar hydrochloride salts in ). Spills require neutralization with inert adsorbents and disposal via hazardous waste protocols .

Q. How is the compound typically used in medicinal chemistry research?

It serves as a precursor for bioactive molecules targeting enzymes (e.g., kinase inhibitors) or receptors (e.g., GPCRs). Modifications at the carbamoyl or methoxy groups are explored to enhance binding affinity or metabolic stability, as seen in piperidine-based drug candidates ( ) .

Advanced Research Questions

Q. How can reaction yields be optimized during synthesis under varying catalytic conditions?

Systematic optimization involves adjusting catalysts (e.g., Pd/C for hydrogenation), solvents (polar aprotic vs. protic), and temperature. highlights yields of 87–98% for analogous reactions by tuning amine/ketone ratios and reaction time. Design of Experiments (DoE) can identify critical parameters .

Q. What strategies resolve discrepancies in reported biological activity data for this compound?

Contradictions may arise from assay variability (e.g., cell lines, incubation times). Orthogonal assays (e.g., in vitro enzyme inhibition vs. cellular viability) and dose-response studies clarify mechanisms. Computational docking (e.g., molecular dynamics) can predict binding modes to reconcile activity differences .

Q. How does the compound’s stability vary under different storage conditions?

Accelerated stability studies (40°C/75% RH) and HPLC monitoring detect degradation products. Hydrochloride salts (like in ) are hygroscopic; thus, desiccants and inert atmospheres (N₂) are critical for long-term storage. Lyophilization improves stability for biological assays .

Q. What computational approaches predict the compound’s interactions with biological targets?

Density Functional Theory (DFT) calculates electronic properties of the carbamoyl group, while molecular docking (AutoDock, Schrödinger) models binding to targets like kinases or proteases. QSAR models link structural features (e.g., methoxy position) to activity trends .

Q. How do structural analogs of this compound compare in biological activity?

Comparative studies replace the methoxy group with halogens (Cl, F) or alkyl chains (methyl, ethyl) to assess steric/electronic effects. and show that bulkier substituents reduce solubility but enhance target selectivity. Bioisosteric replacements (e.g., sulfonyl for carbamoyl) are also explored .

Q. What methodologies validate the compound’s purity for pharmacological studies?

High-performance liquid chromatography (HPLC) with UV detection (≥98% purity threshold) and elemental analysis (C, H, N) ensure batch consistency. Residual solvents are quantified via gas chromatography (GC), as per ICH guidelines .

Data Contradiction Analysis

Q. Why do some studies report low cytotoxicity while others indicate significant toxicity?

Discrepancies may stem from cell-type specificity (e.g., cancer vs. normal cells) or assay endpoints (e.g., ATP depletion vs. apoptosis markers). Meta-analyses of IC₅₀ values across studies and mechanistic profiling (e.g., ROS generation) clarify context-dependent effects .

Q. How can researchers address variability in synthetic reproducibility?

Batch-to-batch inconsistencies are mitigated by standardizing starting material quality (e.g., CAS-tested reagents) and reaction monitoring (TLC, in-situ IR). emphasizes rigorous control of anhydrous conditions and catalyst activation .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Carbamoyl-4-methoxy-piperidine hydrochloride
Reactant of Route 2
4-Carbamoyl-4-methoxy-piperidine hydrochloride

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